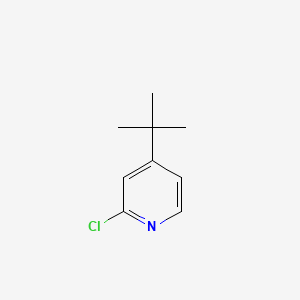
4-(Tert-butyl)-2-chloropyridine
Overview
Description
4-(Tert-butyl)-2-chloropyridine is a chemical compound characterized by a pyridine ring substituted with a tert-butyl group at the 4-position and a chlorine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Chlorination of 4-(Tert-butyl)pyridine: This method involves the chlorination of 4-(Tert-butyl)pyridine using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature conditions.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable precursor, such as 4-(Tert-butyl)pyridine-N-oxide, with a chlorinating agent like thionyl chloride (SOCl₂).
Industrial Production Methods: The industrial production of this compound typically involves large-scale chlorination reactions, often carried out in continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound-N-oxide.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in 4-(Tert-butyl)pyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: this compound-N-oxide
Reduction: 4-(Tert-butyl)pyridine
Substitution: Various alkyl or aryl-substituted pyridines
Scientific Research Applications
4-(Tert-butyl)-2-chloropyridine finds applications in various scientific research areas, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is utilized in the design and synthesis of new medicinal compounds with potential therapeutic effects.
Industry: The compound is employed in the production of materials and chemicals used in various industrial processes.
Mechanism of Action
The mechanism by which 4-(Tert-butyl)-2-chloropyridine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can vary widely depending on the specific biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
2-Chloropyridine
4-(Tert-butyl)pyridine
2-(Tert-butyl)pyridine
Properties
IUPAC Name |
4-tert-butyl-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGNULHQVUWRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721046 | |
| Record name | 4-tert-Butyl-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81167-60-4 | |
| Record name | 4-tert-Butyl-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butyl)-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(tert-butyl)-2-chloropyridine enhance the performance of spiro-OMeTAD in perovskite solar cells?
A1: this compound acts as a p-dopant for the spiro-OMeTAD hole-transport layer (HTL) in perovskite solar cells. [] Traditional p-doping methods using 4-tert-butylpyridine can lead to pore formation in the HTL, negatively impacting device performance. In contrast, this compound facilitates instant p-doping and prevents pore formation. [] This results in improved hole mobility and conductivity within the HTL, leading to enhanced power conversion efficiency and device stability.
Q2: Are there any observed differences in material compatibility and stability when using this compound compared to conventional dopants?
A2: Yes, the research indicates that using this compound as a p-dopant significantly improves the stability of perovskite solar cells, particularly under thermal and humid conditions. [] The absence of pore formation in the HTL contributes to this enhanced stability. Further research may explore long-term stability and compatibility with various perovskite compositions and device architectures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


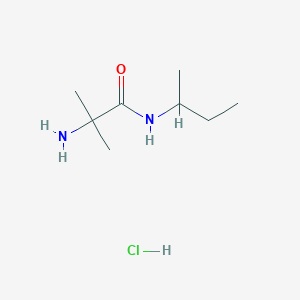

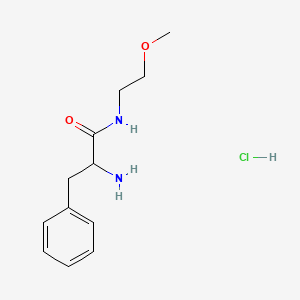
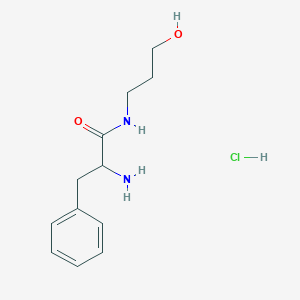



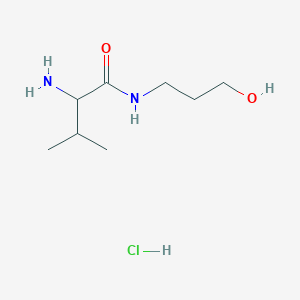
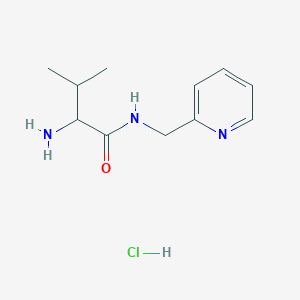

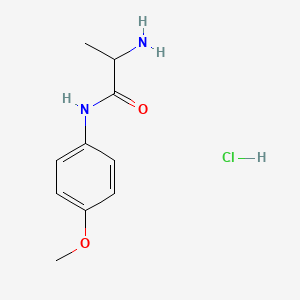
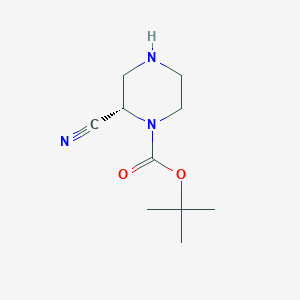
![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)

